molecular formula C21H20FNO2S B11356164 N-(4-fluorophenyl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide

N-(4-fluorophenyl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide

Katalognummer: B11356164
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: NQSPYMVFMPSNTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-FLUOROPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with a 4-fluorophenyl group, a propoxy group, and a thiophen-2-ylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction, where a benzamide derivative is reacted with a 4-fluorophenyl group, a propoxy group, and a thiophen-2-ylmethyl group under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques ensures consistent production of high-quality N-(4-FLUOROPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-FLUOROPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the reagents used .

Wissenschaftliche Forschungsanwendungen

N-(4-FLUOROPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(4-FLUOROPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzamide derivatives and thiophene-containing molecules, such as:

Uniqueness

N-(4-FLUOROPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C21H20FNO2S

Molekulargewicht

369.5 g/mol

IUPAC-Name

N-(4-fluorophenyl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C21H20FNO2S/c1-2-12-25-19-6-3-5-16(14-19)21(24)23(15-20-7-4-13-26-20)18-10-8-17(22)9-11-18/h3-11,13-14H,2,12,15H2,1H3

InChI-Schlüssel

NQSPYMVFMPSNTE-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.